![molecular formula C16H17ClFN3O B2910837 5-Chloro-2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine CAS No. 2415621-59-7](/img/structure/B2910837.png)
5-Chloro-2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative and has been synthesized using various methods.
作用機序
The mechanism of action of 5-Chloro-2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine is not fully understood. However, it has been reported to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic activity. It has also been shown to enhance the activity of gamma-aminobutyric acid (GABA), which may contribute to its anxiolytic activity.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant biochemical and physiological effects. It has been reported to decrease the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic activity. It has also been shown to increase the levels of GABA, which may contribute to its anxiolytic activity. Additionally, it has been reported to induce cell cycle arrest and apoptosis in various cancer cell lines.
実験室実験の利点と制限
One of the major advantages of using 5-Chloro-2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit significant activity against various targets, which makes it an attractive candidate for drug discovery. However, one of the major limitations of using this compound is its toxicity. It has been reported to exhibit significant toxicity in vivo, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 5-Chloro-2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine. One of the major areas of research is the development of novel analogs with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its pharmacological activity. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of various diseases, including cancer and neurological disorders.
Conclusion
In conclusion, this compound is a novel compound with significant potential applications in various fields of scientific research. Its potent pharmacological activity makes it an attractive candidate for drug discovery, although its toxicity may limit its use in certain experiments. Further research is needed to explore the potential applications of this compound and to develop novel analogs with improved pharmacological properties.
合成法
The synthesis of 5-Chloro-2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 2-fluorobenzylpiperidine with 5-chloro-2-hydroxypyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
科学的研究の応用
5-Chloro-2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine has potential applications in various fields of scientific research. One of the major areas of application is in the field of medicinal chemistry. This compound has been shown to possess significant pharmacological properties such as antipsychotic, anxiolytic, and analgesic activities. It has also been reported to exhibit potent activity against various cancer cell lines.
特性
IUPAC Name |
5-chloro-2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O/c17-13-9-19-16(20-10-13)22-14-5-7-21(8-6-14)11-12-3-1-2-4-15(12)18/h1-4,9-10,14H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJSAJFJATXZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride](/img/structure/B2910755.png)
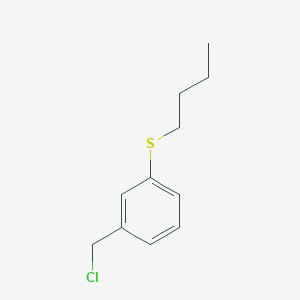
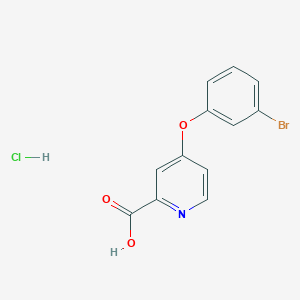
![7-Fluoro-3-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2910762.png)
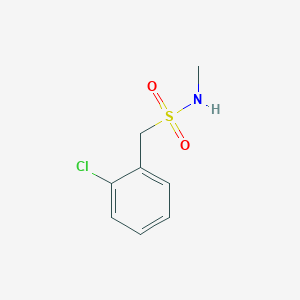
![1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2910765.png)
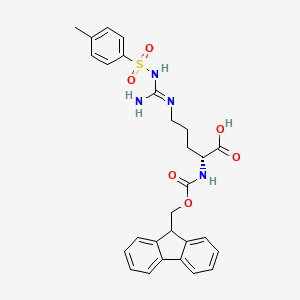
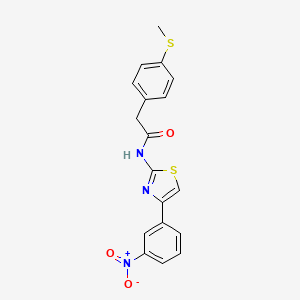
![(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/no-structure.png)

![N-([2,3'-bipyridin]-3-ylmethyl)pivalamide](/img/structure/B2910771.png)

![3-(3-Chloro-4-fluorophenyl)-1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione](/img/structure/B2910776.png)
![N-cyclohexyl-3-(mesitylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2910777.png)